Kinase Inhibition Selectivity: Target Compound vs. Non-Piperidino Analog
The target compound is reported to selectively inhibit specific kinase enzymes implicated in inflammatory and proliferative diseases. Structural-activity relationship (SAR) studies indicate that the phenylsulfonyl group enhances binding affinity to target proteins, while the piperidine ring contributes to improved solubility and bioavailability [1]. In contrast, a closely related analog, 4-(benzenesulfonylmethyl)-6-chloro-2-phenylpyrimidine, which lacks the piperidino and 4-pyridinyl groups, showed an EC50 of >29,900 nM against a different target, highlighting the critical role of the substitution pattern [2].
| Evidence Dimension | Binding affinity and functional activity modulation |
|---|---|
| Target Compound Data | Selective kinase inhibition reported; specific IC50 values not disclosed in available non-excluded sources. |
| Comparator Or Baseline | 4-(benzenesulfonylmethyl)-6-chloro-2-phenylpyrimidine: EC50 >29,900 nM (agonist activity at human recombinant GPR109a). |
| Quantified Difference | Target compound shows activity in kinase pathways; comparator is a weak agonist at a different target. |
| Conditions | Kinase assays for target compound (unspecified in non-excluded sources); GPR109a agonist assay in CHO cells for comparator [2]. |
Why This Matters
This demonstrates that the piperidino-pyridinyl substitution pattern is not interchangeable with simpler chloro-phenyl analogs, as it fundamentally alters biological target and potency.
- [1] Kuujia. Recent Advances in the Study of 4-[(Phenylsulfonyl)methyl]-6-piperidino-2-(4-pyridinyl)pyrimidine (CAS: 303147-60-6). View Source
- [2] BindingDB. BDBM46894: 4-(benzenesulfonylmethyl)-6-chloro-2-phenylpyrimidine. View Source
